molecular formula C10H14N5O5PS B12074509 2'-Deoxyadenosine-5'-O-monophosphorothioate sodium salt

2'-Deoxyadenosine-5'-O-monophosphorothioate sodium salt

Cat. No.: B12074509
M. Wt: 347.29 g/mol
InChI Key: ULJYSQHUKIZEGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthesis of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt involves introducing a sulfur atom at the 5’-position of the deoxyadenosine nucleoside. Specific synthetic routes may vary, but a common approach is the reaction of 2’-deoxyadenosine with phosphorus pentasulfide (P₂S₅) in an appropriate solvent. The resulting product is the desired phosphorothioate compound.

Industrial Production:: Industrial-scale production methods typically follow similar principles, but they may employ more efficient and scalable processes. Detailed industrial procedures are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions::

    Sulfurization Reaction: The key reaction involves replacing the oxygen at the 5’-position of 2’-deoxyadenosine with a sulfur atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or alkaline conditions, leading to the cleavage of the phosphorothioate bond.

Common Reagents and Conditions::

    Phosphorus Pentasulfide (P₂S₅): Used for sulfurization.

    Acidic or Alkaline Hydrolysis Conditions: To break the phosphorothioate bond.

Major Products:: The primary product is 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt itself.

Scientific Research Applications

    Chemistry: Used as a tool in nucleic acid research and chemical biology.

    Biology: Investigated for its effects on gene expression and RNA processing.

    Industry: May find use in biotechnology and drug development.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular enzymes, RNA, or DNA. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is unique due to its sulfur modification, similar compounds include other nucleoside analogs used in research and medicine.

Properties

Molecular Formula

C10H14N5O5PS

Molecular Weight

347.29 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)

InChI Key

ULJYSQHUKIZEGB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O

Origin of Product

United States

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